N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide
Description
N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes fluorinated aromatic rings and a methoxy group attached to an oxolane ring.
Properties
IUPAC Name |
N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3/c1-25-18(12-8-9-26-11-12)19(24)23-16-7-6-13(20)10-17(16)22-15-5-3-2-4-14(15)21/h2-7,10,12,18,22H,8-9,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSRXARUSWIZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCOC1)C(=O)NC2=C(C=C(C=C2)F)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorinated aniline derivatives. The key steps include:
Fluorination: Introduction of fluorine atoms into the aromatic rings using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Amination: Formation of the anilino group through nucleophilic substitution reactions.
Acylation: Introduction of the acetamide group via acylation reactions using acyl chlorides or anhydrides.
Methoxylation: Addition of the methoxy group using methanol and a suitable catalyst.
Cyclization: Formation of the oxolane ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated compounds.
Scientific Research Applications
N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings may enhance binding affinity and specificity, while the methoxy and oxolane groups contribute to the compound’s stability and solubility. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-fluoro-2-(2-chloroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide
- N-[4-fluoro-2-(2-bromoanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide
- N-[4-fluoro-2-(2-methylanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide
Uniqueness
N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The fluorinated aromatic rings enhance its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
